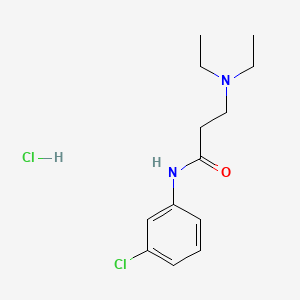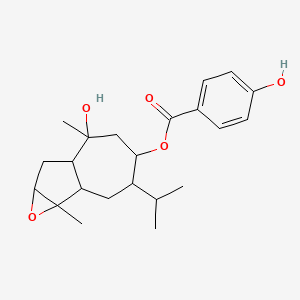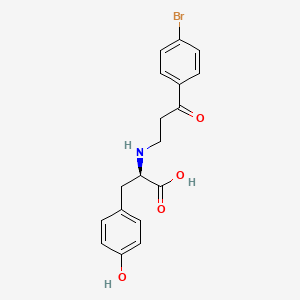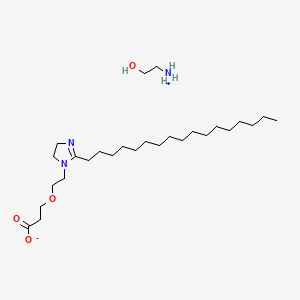
(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound with a unique structure that combines an imidazole ring with a long alkyl chain and an ammonium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. The initial step often includes the preparation of 2-heptadecyl-4,5-dihydro-1H-imidazole, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with 3-chloropropionic acid to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or benzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems and antimicrobial agents.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with various enzymes and proteins, inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: A precursor in the synthesis of the target compound.
2-Heptadecylimidazoline: Similar structure but lacks the ethoxy and propionate groups.
Uniqueness
The uniqueness of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate lies in its combination of an imidazole ring, a long alkyl chain, and an ammonium group. This unique structure imparts distinct physicochemical properties, making it versatile for various applications.
Propriétés
Numéro CAS |
94108-87-9 |
|---|---|
Formule moléculaire |
C27H55N3O4 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate;2-hydroxyethylazanium |
InChI |
InChI=1S/C25H48N2O3.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;3-1-2-4/h2-23H2,1H3,(H,28,29);4H,1-3H2 |
Clé InChI |
GRVBVJGBFCOGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].C(CO)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


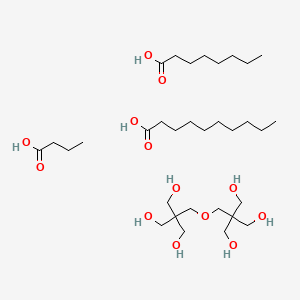
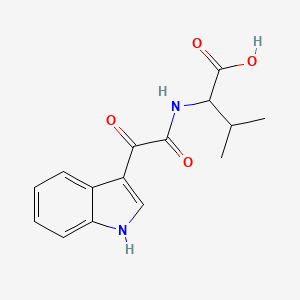

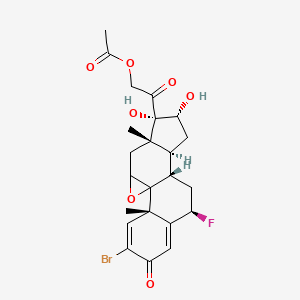

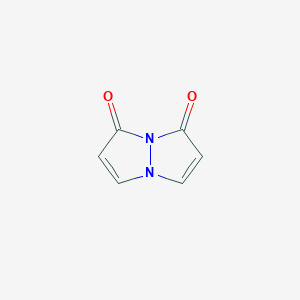
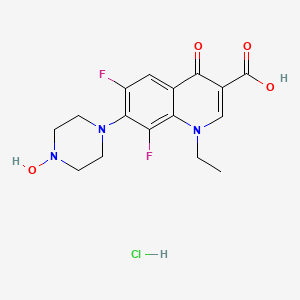
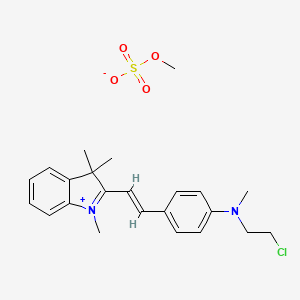
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
